Cyclohexenecarboxaldehyde, methyl-

Description

Contextualization within Unsaturated Cyclic Aldehydes

Unsaturated cyclic aldehydes, which include the methyl-cyclohexenecarboxaldehyde isomers, are a class of organic compounds characterized by a carbonyl group and a carbon-carbon double bond within a ring structure. nih.govmdpi.com These structural features make them highly reactive and valuable as intermediates in a variety of chemical reactions. nih.gov Their reactivity stems from the electrophilic nature of the carbonyl carbon and the potential for conjugate addition at the β-carbon of the α,β-unsaturated system. nih.gov

The presence of both a double bond and an aldehyde group allows for a wide range of chemical transformations, making these compounds important building blocks in organic synthesis. msu.edu They are utilized in the synthesis of more complex molecules, including natural products and pharmaceuticals. nih.govontosight.ai The study of their reactions provides insight into fundamental principles of organic chemistry, such as stereochemistry and reaction mechanisms. libretexts.org

Isomeric Diversity and Stereochemical Considerations in Cyclohexenecarboxaldehyde, methyl-

The seemingly simple name "Cyclohexenecarboxaldehyde, methyl-" belies a significant degree of structural diversity. The placement of the methyl group and the double bond, as well as the stereochemistry at chiral centers, gives rise to a multitude of isomers, each with unique properties and reactivity.

Regioisomerism in methyl-cyclohexenecarboxaldehyde refers to the different possible positions of the methyl group and the double bond on the cyclohexene (B86901) ring. For instance, the methyl group can be at various positions relative to the carboxaldehyde group and the double bond, leading to distinct compounds such as 2-methyl-1-cyclohexene-1-carbaldehyde, 1-methyl-3-cyclohexene-1-carbaldehyde, and 4-methyl-3-cyclohexene-1-carboxaldehyde. nih.govnih.govthegoodscentscompany.com

Furthermore, the presence of stereocenters in many of these isomers introduces another layer of complexity. For example, in 6-methyl-3-cyclohexene-1-carboxaldehyde, two stereocenters exist, leading to the possibility of different diastereomers (e.g., cis and trans) and enantiomers. nih.govchemsrc.com The spatial arrangement of the substituents significantly influences the molecule's stability and reactivity. For instance, in E2 elimination reactions of substituted cyclohexanes, the orientation of the leaving group and a β-hydrogen in an anti-periplanar (diaxial) conformation is strongly preferred, which can dictate the regiochemical and stereochemical outcome of the reaction. libretexts.org

The stereochemical purity of methyl-cyclohexenecarboxaldehyde derivatives is of paramount importance in many of their applications, particularly in the synthesis of pharmaceuticals and fine chemicals. The different enantiomers and diastereomers of a molecule can exhibit vastly different biological activities and physical properties. Therefore, the development of stereoselective synthetic methods to access these compounds in high enantiomeric and diastereomeric purity is a major focus of research.

For example, the Michael addition of a nucleophile to a cyclohexanone (B45756) derivative can lead to different stereoisomers depending on the face of the enolate that is attacked. youtube.com The stereochemical outcome is influenced by the stability of the transition states, with chair-like conformations often being favored over twist-boat conformations. youtube.com Similarly, in the synthesis of complex molecules, the stereochemistry of the starting materials can dictate the stereochemistry of the final product.

Significance in Bridging Foundational Organic Chemistry and Advanced Synthetic Methodologies

The chemistry of methyl-cyclohexenecarboxaldehyde systems serves as an excellent platform for bridging fundamental concepts in organic chemistry with advanced synthetic methodologies. These compounds are often used as model substrates to test and develop new synthetic reactions and strategies.

For example, the synthesis of derivatives like 4-(4-hydroxy-4-methylpentyl)-Δ³-cyclohexenecarboxaldehyde (a component of the fragrance Lyral) from myrcene (B1677589) involves a Diels-Alder reaction, a cornerstone of pericyclic chemistry. cdnsciencepub.comnih.govsigmaaldrich.com The study of such syntheses allows for the exploration of reaction mechanisms, regioselectivity, and stereoselectivity in a practical context. Furthermore, the development of catalytic and stereoselective methods for the synthesis of these and related unsaturated aldehydes highlights the ongoing advancements in synthetic organic chemistry. nih.govmdpi.com

The investigation of reactions involving these aldehydes, such as their use in multicomponent reactions or as precursors to other functional groups, continues to push the boundaries of synthetic efficiency and molecular complexity. nih.gov

Structure

3D Structure

Properties

CAS No. |

102386-90-3 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

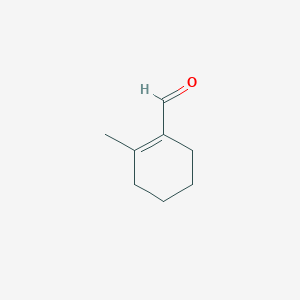

IUPAC Name |

2-methylcyclohexene-1-carbaldehyde |

InChI |

InChI=1S/C8H12O/c1-7-4-2-3-5-8(7)6-9/h6H,2-5H2,1H3 |

InChI Key |

SHPCPYUZYHBAMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CCCC1)C=O |

Origin of Product |

United States |

Strategic Synthesis of Cyclohexenecarboxaldehyde, Methyl Derivatives

Cycloaddition-Based Methodologies

Cycloaddition reactions are a cornerstone of cyclic compound synthesis, offering efficient ways to construct complex ring systems. The Diels-Alder reaction and transition metal-catalyzed cycloadditions are particularly relevant for creating the methyl-cyclohexenecarboxaldehyde scaffold.

Diels-Alder Reactions for Cyclohexene (B86901) Ring Construction

The Diels-Alder reaction is a powerful and widely used method for forming six-membered rings. wikipedia.org It is a concerted, pericyclic reaction involving a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to create a cyclohexene derivative. byjus.comvaia.comunacademy.com The reaction proceeds in a single step through a cyclic transition state, which allows for a high degree of stereospecificity. openstax.org

To synthesize a methyl-cyclohexenecarboxaldehyde derivative via this method, a substituted diene and dienophile are chosen to provide the desired substitution pattern on the resulting cyclohexene ring. For instance, the reaction of a methyl-substituted diene with an α,β-unsaturated aldehyde (dienophile) can directly yield a methyl-cyclohexenecarboxaldehyde derivative. The regioselectivity and stereoselectivity of the reaction are governed by the electronic properties and steric hindrance of the substituents on both the diene and the dienophile. masterorganicchemistry.com The use of Lewis acid catalysts can enhance the reaction rate and selectivity. ucla.edu

Table 1: Examples of Diels-Alder Reactions for Substituted Cyclohexene Synthesis

| Diene | Dienophile | Product |

| Isoprene (B109036) (2-methyl-1,3-butadiene) | Acrolein | 4-Methyl-3-cyclohexene-1-carboxaldehyde |

| 1,3-Pentadiene | Crotonaldehyde | 3,6-Dimethyl-4-cyclohexene-1-carboxaldehyde |

| 2,3-Dimethyl-1,3-butadiene | Methacrolein | 1,4,5-Trimethyl-4-cyclohexene-1-carboxaldehyde |

This table presents hypothetical examples to illustrate the application of the Diels-Alder reaction for the synthesis of methyl-cyclohexenecarboxaldehyde derivatives. The exact regio- and stereoisomers formed would depend on specific reaction conditions.

Transition Metal-Catalyzed [2+2+2] Cycloaddition Routes for Methylcyclohexenecarboxaldehyde Scaffolds

Transition metal-catalyzed [2+2+2] cycloadditions provide another elegant pathway to construct highly functionalized six-membered rings. udg.edu This method involves the cyclotrimerization of three unsaturated components, such as alkynes and alkenes, mediated by a transition metal catalyst, often based on rhodium, cobalt, or nickel. mdpi.comnih.govresearchgate.net This approach is highly atom-economical, as all atoms of the reactants are incorporated into the final product. nih.gov

For the synthesis of a methylcyclohexenecarboxaldehyde scaffold, a di-yne and a substituted alkene can be employed. The specific substitution pattern of the starting materials dictates the structure of the resulting cyclohexadiene, which can then be further functionalized or isomerized to the desired methyl-cyclohexenecarboxaldehyde. The choice of metal catalyst and ligands is crucial for controlling the chemo-, regio-, and stereoselectivity of the cycloaddition. mdpi.com Rhodium catalysts, in particular, have shown great versatility and efficiency in these transformations. nih.govudg.edu

Functionalization of Pre-existing Cyclic Olefinic Scaffolds

An alternative to building the cyclohexene ring from acyclic precursors is to start with a pre-existing methyl-substituted cyclohexene and introduce the carboxaldehyde functionality.

Directed Functionalization of Methylcyclohexene Systems

The direct functionalization of a C-H bond in a methylcyclohexene system is a challenging but powerful strategy. This can involve the use of transition metal catalysts to achieve site-selective activation and subsequent functionalization. mdpi.com For example, allylic oxidation of methylcyclohexene can introduce an oxygen-containing functional group at the allylic position, which can then be converted to an aldehyde. chemrxiv.orgresearchgate.net Catalytic systems based on metals like manganese have been studied for the functionalization of cyclohexane (B81311) and methylcyclohexane. mdpi.com The directing effect of existing functional groups or the use of specific ligands can help control the regioselectivity of the C-H functionalization. youtube.comnih.gov

Another approach is hydroboration-oxidation of a methylcyclohexadiene, which would proceed with anti-Markovnikov selectivity to install a hydroxyl group that can be subsequently oxidized to the aldehyde. vedantu.com

Oxidative Cleavage Strategies, Including Ozonolysis

Oxidative cleavage of a larger bicyclic or more complex cyclic olefin can be a strategic way to generate a methyl-cyclohexenecarboxaldehyde. fiveable.me Ozonolysis is a classic and highly effective method for cleaving carbon-carbon double bonds. wikipedia.orgmasterorganicchemistry.com When a suitably substituted cyclic olefin is treated with ozone, it forms an ozonide intermediate which, upon reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), yields two carbonyl compounds. masterorganicchemistry.com For instance, the ozonolysis of a bicyclic system containing a methyl-substituted cyclohexene fused to another ring can lead to the desired product. Specifically, the reductive ozonolysis of 1-methylcyclohexene would yield 6-oxoheptanal. doubtnut.commsu.edu

Other oxidative cleavage methods can also be employed, often using strong oxidizing agents like potassium permanganate (B83412) or osmium tetroxide in combination with an oxidant such as sodium periodate. nih.govacs.orgarkat-usa.org These methods can offer different selectivities and may be advantageous depending on the specific substrate. rsc.org

Multicomponent Reaction Approaches in Methylcyclohexenecarboxaldehyde Synthesis

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.orgtcichemicals.com These reactions are atom-economical and can rapidly generate molecular diversity. nih.gov

For the synthesis of methyl-cyclohexenecarboxaldehyde derivatives, an MCR could be designed involving a cyclic ketone, an aldehyde, and another component. researchgate.net For example, a Knoevenagel-type condensation followed by a Michael addition and subsequent cyclization could be envisioned. mdpi.com While direct synthesis of the target molecule might be complex, MCRs are powerful for creating highly substituted cyclohexene systems that could be precursors to methyl-cyclohexenecarboxaldehyde. researchgate.netresearchgate.net The development of novel MCRs is an active area of research, and it is conceivable that a tailored MCR could be developed for the direct synthesis of these compounds. diva-portal.orgnih.gov The palladium-catalyzed three-component coupling of aldehydes, amides, and carbon monoxide is an example of a multicomponent reaction that can lead to N-acyl α-amino acids, showcasing the potential for complex product formation.

Asymmetric Synthesis of Chiral Methylcyclohexenecarboxaldehyde Isomers

The enantioselective synthesis of chiral methylcyclohexenecarboxaldehyde isomers represents a significant challenge in organic chemistry, with the Diels-Alder reaction being a cornerstone strategy. This cycloaddition reaction, which forms a six-membered ring by combining a conjugated diene with a dienophile, can generate multiple stereocenters in a single step. The focus of modern asymmetric synthesis is to control the stereochemical outcome of this reaction to favor the formation of a single enantiomer. Key to this control is the use of chiral catalysts, which can be broadly categorized into chiral Lewis acids and organocatalysts.

A prominent approach involves the use of chiral Lewis acid catalysts to activate the dienophile. For instance, the asymmetric Diels-Alder reaction between isoprene, a readily available methyl-substituted diene, and an acrolein derivative can be effectively catalyzed by a chiral oxazaborolidine catalyst. In a notable example, the reaction of isoprene with α-bromoacrolein is catalyzed by 5 mol% of the (S)-tryptophan-derived oxazaborolidine catalyst, (S)-40. This reaction proceeds at -78°C and yields the corresponding 4-methyl-3-cyclohexenecarboxaldehyde precursor with a high enantioselectivity of 96:4 and a chemical yield of 76%. caltech.edu The initial product of this reaction is an α-bromo aldehyde, which can then be converted to the desired methylcyclohexenecarboxaldehyde through a reductive dehalogenation step. This two-step sequence provides a reliable route to the chiral target molecule.

Organocatalysis offers a powerful metal-free alternative for the asymmetric synthesis of these compounds. Chiral secondary amines, such as the imidazolidinone catalysts developed by MacMillan, have proven to be highly effective in activating α,β-unsaturated aldehydes towards Diels-Alder reactions. sigmaaldrich.com In this approach, the chiral amine catalyst reversibly forms a chiral iminium ion with the α,β-unsaturated aldehyde, which then undergoes the cycloaddition with the diene.

Specifically, the Diels-Alder reaction between isoprene and acrolein can be catalyzed by a chiral imidazolidinone catalyst in the presence of a co-catalyst like perchloric acid (HClO₄). This organocatalytic system has been shown to furnish the corresponding chiral 4-methyl-3-cyclohexenecarboxaldehyde with excellent enantioselectivity, achieving a 92% enantiomeric excess (ee) and a high yield of 94%. caltech.edu The use of a more acidic co-catalyst has been demonstrated to significantly enhance the reactivity and selectivity of the imidazolidinone-catalyzed Diels-Alder reaction, expanding its substrate scope. caltech.edu

The table below summarizes the key findings for these two distinct and effective catalytic approaches to the asymmetric synthesis of chiral methylcyclohexenecarboxaldehyde isomers.

| Catalyst System | Diene | Dienophile | Product Isomer | Yield (%) | Enantioselectivity |

| Chiral Oxazaborolidine (S)-40 | Isoprene | α-Bromoacrolein | 4-Methyl-3-cyclohexenecarboxaldehyde precursor | 76 | 96:4 er |

| Chiral Imidazolidinone / HClO₄ | Isoprene | Acrolein | 4-Methyl-3-cyclohexenecarboxaldehyde | 94 | 92% ee |

These examples highlight the strategic importance of asymmetric catalysis in accessing optically active methylcyclohexenecarboxaldehyde derivatives, which are valuable building blocks in the synthesis of more complex chiral molecules. Both metal-based Lewis acid catalysis and organocatalysis provide powerful and complementary tools for achieving high levels of stereocontrol in the construction of these important chiral synthons.

Reaction Chemistry and Chemical Transformations of Cyclohexenecarboxaldehyde, Methyl

Carbonyl Group Reactivity and Functionalization

The aldehyde group is a primary site for nucleophilic addition and condensation reactions, enabling the synthesis of a wide array of derivatives. numberanalytics.commasterorganicchemistry.com

The polarized carbon-oxygen double bond of the aldehyde group in methyl-cyclohexenecarboxaldehyde is susceptible to attack by nucleophiles. chemguide.co.uklibretexts.org This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformation. masterorganicchemistry.comyoutube.com

Common nucleophilic addition reactions include the addition of organometallic reagents (like Grignard reagents) to form secondary alcohols and the addition of cyanide to produce cyanohydrins. khanacademy.org Condensation reactions, which involve the initial nucleophilic addition followed by the elimination of a small molecule like water, are also prevalent. youtube.com A key example is the aldol (B89426) condensation, where an enolate attacks the carbonyl carbon of another molecule. youtube.com

The carbonyl group readily reacts with primary amines and their derivatives to form compounds containing a carbon-nitrogen double bond.

Imines: The reaction with primary amines yields imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This condensation reaction is typically reversible and can be catalyzed by acid. masterorganicchemistry.comchemistryviews.org The synthesis of imines is a fundamental transformation in organic chemistry, with applications in the preparation of other nitrogen-containing compounds. youtube.comorganic-chemistry.org

Oximes: Condensation with hydroxylamine (B1172632) (NH2OH) produces oximes. wikipedia.orgbyjus.com This reaction is often used for the characterization and purification of aldehydes and ketones. nih.gov The formation of oximes from aldehydes is a well-established synthetic method. byjus.comnumberanalytics.comyoutube.com For instance, β-cyclocitral reacts with hydroxylamine hydrochloride to form the corresponding oxime. nih.gov

Hydrazones: The reaction with hydrazine (B178648) (N2H4) or its substituted derivatives (e.g., 2,4-dinitrophenylhydrazine) leads to the formation of hydrazones. ictp.it Hydrazones are often crystalline solids, which facilitates their use in the identification and isolation of carbonyl compounds. researchgate.net The general method for preparing hydrazones involves refluxing the aldehyde with a hydrazine derivative in a suitable solvent, sometimes with an acid catalyst. ictp.it

Table 1: Common Carbonyl Group Derivatization Reactions

| Reactant | Product Functional Group | General Reaction Conditions |

| Primary Amine (R-NH2) | Imine (C=N-R) | Acid or base catalysis, often with removal of water. masterorganicchemistry.comchemistryviews.org |

| Hydroxylamine (NH2OH) | Oxime (C=N-OH) | Weakly acidic conditions. byjus.comnumberanalytics.com |

| Hydrazine (N2H4) | Hydrazone (C=N-NH2) | Refluxing in a solvent like ethanol, sometimes with acid catalysis. ictp.it |

To improve the analytical detection and separation of aldehydes like methyl-cyclohexenecarboxaldehyde, derivatization is a common strategy, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). nih.govjfda-online.comresearchgate.net Derivatization converts the polar aldehyde into a more volatile and thermally stable derivative. nih.govyoutube.com

Common derivatization reagents include:

2,4-Dinitrophenylhydrazine (B122626) (DNPH): This reagent reacts with carbonyl compounds to form 2,4-dinitrophenylhydrazones, which are highly colored and can be readily analyzed by HPLC with UV detection. nih.govresearchgate.netwaters.com

Pentafluorobenzylhydroxylamine (PFBHA): This reagent forms oxime derivatives that are highly sensitive to electron capture detection in GC.

Silylation Reagents (e.g., MSTFA): N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a silylating agent that replaces active hydrogens (like in an enol form) with a trimethylsilyl (B98337) group, increasing volatility for GC-MS analysis. nih.govyoutube.com

Methoximation Reagents (e.g., Methoxyamine hydrochloride): This reagent forms methoximes, which are stable derivatives suitable for GC-MS analysis and prevent the formation of multiple peaks from isomers. nih.govrsc.org

Table 2: Analytical Derivatization Techniques

| Derivatization Method | Reagent | Purpose |

| Hydrazone Formation | 2,4-Dinitrophenylhydrazine (DNPH) | Enhanced UV detection in HPLC. nih.govresearchgate.netwaters.com |

| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increased volatility and thermal stability for GC-MS. nih.govyoutube.com |

| Methoximation | Methoxyamine hydrochloride | Stabilization of isomers and improved peak shape in GC-MS. nih.govrsc.org |

Olefinic Transformations and Cyclohexene (B86901) Ring Reactivity

The carbon-carbon double bond in the cyclohexene ring provides a second site for chemical reactions, primarily additions.

The double bond of the cyclohexene ring can be reduced to a single bond through catalytic hydrogenation. libretexts.org This reaction typically involves the use of hydrogen gas (H2) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orgyoutube.comyoutube.com The hydrogenation process is generally a syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.com

Selective hydrogenation of the C=C double bond in the presence of the C=O group is a key transformation. By choosing the appropriate catalyst and reaction conditions, it is possible to selectively reduce the olefin without affecting the aldehyde. For example, certain catalysts exhibit high selectivity for the hydrogenation of carbon-carbon double bonds over carbonyl groups.

The electron-rich double bond of the cyclohexene ring is susceptible to attack by electrophiles. chemguide.co.uk

Electrophilic Addition: In an electrophilic addition reaction, an electrophile attacks the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. youtube.comnumberanalytics.com The stability of the resulting carbocation influences the regioselectivity of the reaction. The rate of electrophilic addition generally increases with the number of alkyl groups on the double bond. libretexts.orglibretexts.org

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to a double bond can occur if the double bond is activated by strongly electron-withdrawing groups. libretexts.org In the case of methyl-cyclohexenecarboxaldehyde, the aldehyde group is electron-withdrawing, which can influence the reactivity of the adjacent double bond towards certain nucleophiles under specific conditions.

Methyl Group Functionalization and Alkylations

The presence of both an aldehyde and a methyl group on the cyclohexene ring offers multiple sites for chemical modification. While direct functionalization of the methyl group can be challenging, the α-position to the carbonyl group is readily alkylated through the formation of an enolate intermediate.

A notable transformation is the deconjugative α-alkylation of α,β-unsaturated aldehydes like β-cyclocitral, a related terpenic aldehyde. This reaction, promoted by a synergistic combination of sodium hydride (NaH) and potassium tert-butoxide (tBuOK), allows for the introduction of various alkyl groups at the α-carbon. nih.gov This process is significant as it provides access to a wide array of alkyl or arylterpenoids. nih.gov The reaction proceeds by forming a β,γ-unsaturated aldehyde, which can be further transformed. nih.gov

The efficiency of this deconjugative α-alkylation is influenced by the choice of the alkylating agent. For instance, methyl iodide and benzyl (B1604629) bromide have been shown to provide higher yields compared to allylic or propargylic halides. nih.gov The reaction conditions, including the base system and solvent, are crucial for achieving high conversion and selectivity. nih.gov

Table 1: Deconjugative α-Alkylation of β-Cyclocitral with Various Alkyl Halides nih.gov

| Entry | Alkyl Halide | Product | Yield (%) |

|---|---|---|---|

| 1 | Methyl iodide | 2-Methyl-β-cyclocitral | High |

| 2 | Allyl bromide | 2-Allyl-β-cyclocitral | Moderate |

| 3 | Propargyl bromide | 2-Propargyl-β-cyclocitral | Moderate |

It is important to note that the alkylation of substituted cyclohexanones can lead to a mixture of products, with the major product typically resulting from alkylation at the less sterically hindered position. libretexts.org

Rearrangement Reactions Involving the Cyclohexenecarboxaldehyde, methyl- Framework

The carbon framework of methyl-cyclohexenecarboxaldehyde can undergo several types of rearrangement reactions, often catalyzed by acids or involving the formation of carbocation intermediates. masterorganicchemistry.com These rearrangements can lead to changes in ring size or the migration of substituent groups. masterorganicchemistry.commsu.edu

One common class of rearrangements is the Wagner-Meerwein rearrangement , which involves the 1,2-shift of an alkyl group or hydride to a carbocation center. masterorganicchemistry.com In the context of the cyclohexene ring, such rearrangements could be initiated by protonation of the aldehyde or the double bond, leading to the formation of a carbocation. The subsequent migration of a methyl group or a ring carbon can result in a more stable carbocation, ultimately leading to a rearranged product. msu.edu

The Pinacol rearrangement is another relevant transformation, typically involving 1,2-diols. libretexts.org While not directly applicable to the aldehyde itself, derivatives of methyl-cyclohexenecarboxaldehyde, such as the corresponding diol formed by reduction of the aldehyde and hydroxylation of the double bond, could undergo this type of acid-catalyzed rearrangement to form a ketone. libretexts.org The migratory aptitude of different groups plays a crucial role in determining the product of such rearrangements. msu.edu

The Baeyer-Villiger oxidation is a rearrangement where a peracid converts a ketone to an ester or a cyclic ketone to a lactone. wiley-vch.de While this reaction targets ketones, the aldehyde group of methyl-cyclohexenecarboxaldehyde can be oxidized to a carboxylic acid, which could then potentially be converted to a ketone and subjected to this rearrangement. The migratory aptitude follows the order: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. wiley-vch.de

Advanced Organometallic and Catalytic Transformations

The field of organometallic chemistry offers powerful tools for the selective functionalization of molecules like methyl-cyclohexenecarboxaldehyde. These methods often proceed under mild conditions and can offer high levels of chemo- and regioselectivity. rsc.orgmdpi.com

Transition metal-catalyzed C-H activation has emerged as a step-economical strategy for forming new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgresearchgate.net This approach avoids the need for pre-functionalized substrates, reducing waste and synthetic steps. beilstein-journals.org For a molecule like methyl-cyclohexenecarboxaldehyde, C-H functionalization could potentially target the methyl group, the vinylic C-H bonds of the cyclohexene ring, or the aldehydic C-H bond.

Palladium, rhodium, and iridium are commonly used metals for these transformations. snnu.edu.cn The reaction often involves a directing group that positions the metal catalyst in proximity to the desired C-H bond for activation. nih.gov In the case of methyl-cyclohexenecarboxaldehyde, the aldehyde group itself could potentially act as a directing group.

Visible-light photoredox catalysis can be combined with metal-catalyzed C-H activation to enable transformations under even milder conditions. beilstein-journals.orgnih.gov This dual catalytic system can utilize molecular oxygen as a terminal oxidant, making the process more sustainable. beilstein-journals.org

Table 2: Examples of Metal-Mediated C-H Functionalization Reactions beilstein-journals.orgnih.gov

| Metal Catalyst | C-H Bond Type | Coupling Partner | Key Features |

|---|---|---|---|

| Palladium | Aryl C(sp2)-H | Alkenes | Fujiwara-Morita reaction |

| Palladium | Methyl C(sp3)-H | Aryl diazonium salts | High selectivity for β-methyl C(sp3)-H bonds |

| Rhodium | Aryl C(sp2)-H | Alkynes | Synthesis of heterocycles |

The versatile structure of methyl-cyclohexenecarboxaldehyde and its derivatives can be exploited in the realm of carbene chemistry and as ligands for transition metal catalysis.

Carbene Chemistry: Carbenes are highly reactive intermediates containing a neutral carbon atom with two unshared valence electrons. wikipedia.org They can undergo various reactions, including cyclopropanation and C-H insertion. wikipedia.org While methyl-cyclohexenecarboxaldehyde itself is not a carbene precursor, it can react with carbenes. For example, a carbene could add across the double bond to form a cyclopropane (B1198618) ring or insert into one of the C-H bonds.

Ligand Design: The aldehyde functionality, or more commonly, derivatives thereof, can be incorporated into ligand scaffolds for transition metal catalysts. rsc.orgresearchgate.net For instance, the aldehyde can be converted into an imine, oxime, or other nitrogen-containing functional groups that can coordinate to a metal center. The cyclohexene backbone provides a rigid framework that can influence the steric and electronic properties of the resulting metal complex. researchgate.net

The design of such ligands is crucial for controlling the activity, selectivity, and stability of transition metal catalysts in a wide range of chemical transformations, including cross-coupling reactions, hydrogenations, and polymerizations. mdpi.comuniurb.it By modifying the substituents on the cyclohexene ring, such as the methyl group, the properties of the ligand and, consequently, the catalyst can be fine-tuned. rsc.org

Advanced Spectroscopic Characterization of Cyclohexenecarboxaldehyde, Methyl Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous identification and stereochemical assignment of methylcyclohexenecarboxaldehyde isomers. Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts (δ), coupling constants (J), and through-space interactions (Nuclear Overhauser Effect - NOE).

Proton (¹H) NMR spectra are particularly useful for determining the substitution pattern on the cyclohexene (B86901) ring. The chemical shifts of the aldehydic proton, the olefinic proton, and the methyl group protons are highly sensitive to their chemical environment. For instance, the aldehydic proton typically resonates in the downfield region (δ 9-10 ppm). The position of the methyl group and its stereochemical relationship with the aldehyde group can be deduced from the coupling patterns and the magnitude of the coupling constants between adjacent protons. nih.govyoutube.com

Carbon-¹³ (¹³C) NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon, the olefinic carbons, and the methyl carbon are diagnostic for different isomers. youtube.comnih.gov For example, the ¹³C chemical shift of the methyl group can differentiate between isomers where the methyl group is attached to a saturated versus an unsaturated carbon atom.

Table 1: Representative ¹H and ¹³C NMR Data for a Methylcyclohexenecarboxaldehyde Isomer

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aldehydic CH | 9.4 - 10.2 | 190 - 200 |

| Olefinic CH | 5.5 - 7.5 | 120 - 150 |

| Methyl CH₃ | 0.8 - 2.5 | 15 - 30 |

| Ring CH₂ | 1.2 - 2.8 | 20 - 40 |

| Ring CH | 1.5 - 3.0 | 30 - 50 |

| Note: The exact chemical shifts are dependent on the specific isomer and the solvent used. |

Mass Spectrometry (MS) Techniques for Molecular and Fragment Ion Analysisresearchgate.netnih.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of methylcyclohexenecarboxaldehyde isomers by analyzing their fragmentation patterns.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are well-suited for the analysis of moderately polar compounds like methylcyclohexenecarboxaldehyde. wikipedia.orgwikipedia.org

Electrospray Ionization (ESI-MS) is a soft ionization method that typically generates protonated molecules [M+H]⁺ or adduct ions (e.g., [M+Na]⁺) with minimal fragmentation. wikipedia.orglibretexts.org This is particularly useful for accurately determining the molecular weight of the isomers. wikipedia.org The technique is highly sensitive and can be readily coupled with liquid chromatography (LC) for the separation of isomeric mixtures prior to MS analysis. wikipedia.orglibretexts.org

Atmospheric Pressure Chemical Ionization (APCI-MS) is another soft ionization technique that is complementary to ESI. wikipedia.orgjfda-online.com It is effective for less polar, thermally stable compounds. wikipedia.org APCI often produces protonated molecules [M+H]⁺, but can sometimes induce more in-source fragmentation compared to ESI, providing some initial structural information. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) is a crucial tool for distinguishing between isomers of methylcyclohexenecarboxaldehyde. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and then subjected to collision-induced dissociation (CID) to generate a series of product ions. uvic.capurdue.edu The resulting fragmentation pattern is a fingerprint of the molecule's structure.

The fragmentation pathways are highly dependent on the location of the methyl group and the double bond within the cyclohexene ring. Common fragmentation pathways for cyclic aldehydes and ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. libretexts.org For instance, the loss of a methyl radical (CH₃•) or a formyl radical (CHO•) can be indicative of specific structural features. The retro-Diels-Alder reaction is a characteristic fragmentation for cyclohexene derivatives, which can provide information about the substitution pattern on the ring. msu.edu By carefully analyzing the masses and relative abundances of the fragment ions, the specific isomeric structure can be determined. youtube.com

Table 2: Potential Fragmentation Pathways in MS/MS of Methylcyclohexenecarboxaldehyde Isomers

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Plausible Fragmentation Pathway |

| [M+H]⁺ | Varies | CH₃• (15 Da) | Loss of a methyl group |

| [M+H]⁺ | Varies | CO (28 Da) | Loss of carbon monoxide from the aldehyde |

| [M+H]⁺ | Varies | C₂H₄ (28 Da) | Retro-Diels-Alder reaction |

| [M+H]⁺ | Varies | CHO• (29 Da) | Loss of the formyl radical |

| Note: The observed fragments and their abundances will differ for each isomer. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysisyoutube.comnih.govnih.gov

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in methylcyclohexenecarboxaldehyde isomers and can be used to differentiate between them.

Both IR and Raman spectra of methylcyclohexenecarboxaldehyde isomers are characterized by specific vibrational modes that confirm the presence of key functional groups. uomustansiriyah.edu.iq

C=O Stretch: A strong absorption in the IR spectrum, typically in the range of 1700-1730 cm⁻¹, is characteristic of the carbonyl (C=O) stretching vibration of the aldehyde.

Aldehydic C-H Stretch: The C-H stretch of the aldehyde group usually appears as two weak bands in the IR spectrum, one around 2820 cm⁻¹ and another around 2720 cm⁻¹.

C=C Stretch: The stretching vibration of the carbon-carbon double bond in the cyclohexene ring gives rise to a band in the region of 1640-1680 cm⁻¹ in both IR and Raman spectra. nih.gov

C-H Stretches: Vibrations associated with sp²-hybridized carbons (olefinic C-H) appear above 3000 cm⁻¹, while those from sp³-hybridized carbons (aliphatic C-H) are found below 3000 cm⁻¹. researchgate.net

Methyl Group Vibrations: The methyl group exhibits characteristic symmetric and asymmetric stretching and bending modes. physicsopenlab.org

While the general functional group absorptions are similar across isomers, subtle differences in the vibrational spectra can be used for their discrimination. ojp.gov The exact frequency of the C=O and C=C stretching vibrations can be influenced by the position of the methyl group and the double bond due to electronic and steric effects.

Raman spectroscopy is often complementary to IR spectroscopy. buffalostate.edu For instance, the C=C stretching vibration, which may be weak in the IR spectrum of a symmetrically substituted alkene, can show a strong signal in the Raman spectrum. nih.govdntb.gov.ua The combination of both techniques provides a more complete picture of the vibrational properties of the molecule, aiding in the differentiation of closely related isomers. researchgate.net

Table 3: Key Vibrational Frequencies for Functional Group Identification in Methylcyclohexenecarboxaldehyde Isomers

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch | 1700 - 1730 | Strong (IR) |

| Aldehyde (C-H) | Stretch | 2810 - 2830 & 2710 - 2730 | Weak to Medium (IR) |

| Alkene (C=C) | Stretch | 1640 - 1680 | Medium (IR), Variable (Raman) |

| Olefinic C-H | Stretch | 3010 - 3095 | Medium (IR, Raman) |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong (IR, Raman) |

| Methyl (CH₃) | Bending | ~1450 and ~1375 | Medium (IR) |

| Note: The exact wavenumbers and intensities can vary between isomers. |

Electronic Spectroscopy (UV-Vis) in Conjugated Methylcyclohexenecarboxaldehyde Systems

The electronic absorption characteristics of methylcyclohexenecarboxaldehyde isomers are dictated by the electronic transitions within the molecule, primarily influenced by the presence and arrangement of chromophores. In isomers where the aldehyde functional group is conjugated with the carbon-carbon double bond of the cyclohexene ring, such as in 2-methyl-1-cyclohexene-1-carbaldehyde, the UV-Vis spectrum is characterized by distinct absorption bands corresponding to π→π* and n→π* transitions. researchgate.net

The conjugation of the carbonyl group (C=O) with the olefinic double bond (C=C) creates an extended π-electron system. libretexts.org This delocalization of electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the energy required to excite an electron is reduced, leading to absorption at longer wavelengths (a bathochromic shift) compared to their non-conjugated counterparts. libretexts.org

Two primary electronic transitions are observed in these α,β-unsaturated aldehyde systems:

π→π Transition:* This is a high-intensity absorption band resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.net The extended conjugation significantly affects the wavelength of this transition.

n→π Transition:* This is a lower-intensity, symmetry-forbidden transition involving the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. researchgate.net This absorption band appears at a longer wavelength than the π→π* transition. nih.gov

The specific absorption maximum (λmax) for the strong π→π* transition in conjugated systems like 2-methyl-1-cyclohexene-1-carbaldehyde can be predicted using the Woodward-Fieser rules for α,β-unsaturated carbonyl compounds. chemistnotes.comyoutube.commatanginicollege.ac.in These empirical rules assign a base value to a parent chromophore and add increments for various substituents.

For an α,β-unsaturated aldehyde in a six-membered ring, the calculation is as follows:

Base Value: The base value for an α,β-unsaturated acyclic or six-membered ring ketone is 215 nm. For an aldehyde (where the substituent on the carbonyl is H instead of alkyl), the base value is typically around 207-210 nm. youtube.comyoutube.com

Substituent Contributions: Increments are added for alkyl substituents or ring residues at positions α, β, etc., to the chromophore. For 2-methyl-1-cyclohexene-1-carbaldehyde, there is one alkyl group (methyl) in the α-position and a ring residue at the β-position.

Increment for an α-alkyl substituent: +10 nm youtube.com

Increment for a β-ring residue: +12 nm youtube.com

Predicted λmax for 2-Methyl-1-cyclohexene-1-carbaldehyde: Base Value (aldehyde): ~210 nm α-alkyl substituent: +10 nm β-ring residue: +12 nm Calculated λmax: ~232 nm

This calculated value represents the expected absorption maximum for the principal π→π* transition. The presence of this conjugated system makes UV-Vis spectroscopy a useful tool for confirming the presence of such structures and, through the Beer-Lambert law, for quantifying the concentration of the compound in a sample. libretexts.org

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of individual components within complex mixtures. youtube.comchrom-china.com For compounds like methylcyclohexenecarboxaldehyde, which can be found in intricate matrices such as essential oils or environmental samples, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide the necessary selectivity and sensitivity for accurate identification and quantification. shimadzu.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile and semi-volatile organic compounds (VOCs). innovatechlabs.com Isomers of methylcyclohexenecarboxaldehyde, being volatile compounds, are well-suited for GC-MS analysis. This technique is widely applied in fields such as fragrance and flavor analysis, environmental monitoring, and quality control. shimadzu.cominnovatechlabs.comacs.org

The process involves:

Injection and Volatilization: A liquid or headspace sample is injected into a heated port, where the compounds are vaporized. innovatechlabs.com For complex samples, headspace analysis, which samples the vapor above the material, can be used to isolate the most volatile components. innovatechlabs.com

Chromatographic Separation: The vaporized analytes are carried by an inert gas (e.g., helium) through a capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile gas phase and the stationary phase, which is influenced by factors like boiling point and polarity. chrom-china.com

Ionization and Mass Analysis: As the separated compounds elute from the column, they enter the mass spectrometer. In the ion source (commonly using electron impact, EI), molecules are bombarded with electrons, causing them to ionize and fragment in a reproducible manner. chrom-china.com These fragments are then separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). perfumersapprentice.com

Detection and Identification: A detector records the abundance of each fragment ion. The resulting mass spectrum is a unique fingerprint for a specific compound. By comparing the obtained spectrum with spectral libraries (e.g., NIST), the identity of the compound can be confirmed. perfumersapprentice.com

Methylcyclohexenecarboxaldehyde isomers are often found as components in perfumes and cosmetics. chrom-china.com GC-MS is used to ensure the quality of raw materials and to identify the specific aromatic compounds in the final product. innovatechlabs.com For instance, a method for determining 27 different fragrances in cosmetics was developed using GC-MS, demonstrating its capability to resolve and identify structurally similar compounds in a single run. chrom-china.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analytes

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing non-volatile, polar, or thermally unstable analytes. nih.gov Direct analysis of small, neutral aldehydes by LC-MS can be challenging due to their poor ionization efficiency in common sources like electrospray ionization (ESI). nih.gov To overcome this, a common and effective strategy is chemical derivatization, which converts the analyte into a form that is more amenable to LC separation and MS detection. nih.govresearchgate.net

For carbonyl compounds like methylcyclohexenecarboxaldehyde, the most widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.netnih.govlcms.cz The reaction produces a stable, non-volatile 2,4-dinitrophenylhydrazone derivative. This derivative possesses structural features that significantly enhance detection:

Improved Chromatography: The derivative is less volatile and can be effectively separated using reversed-phase liquid chromatography. nih.gov

Enhanced Ionization: The DNPH moiety is readily ionized, typically forming deprotonated molecules [M-H]⁻ in negative ion mode using ESI or atmospheric pressure chemical ionization (APCI). nih.govlcms.cz This allows for highly sensitive and selective detection. lcms.cz

The LC-MS/MS analysis of a DNPH-derivatized sample proceeds as follows:

Derivatization: The sample containing the aldehyde is reacted with an acidic solution of DNPH.

LC Separation: The resulting mixture of DNPH derivatives is injected into the LC system. The derivatives are separated on a column (e.g., C18) based on their hydrophobicity.

MS/MS Detection: The separated derivatives enter the mass spectrometer. For enhanced selectivity, tandem mass spectrometry (MS/MS) is often employed. researchgate.netuniroma1.it A specific precursor ion (the [M-H]⁻ of the derivative) is selected, fragmented, and a characteristic product ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), minimizes interferences from the sample matrix and allows for accurate quantification even at very low concentrations. researchgate.netmdpi.com

This derivatization-based LC-MS/MS approach is a powerful tool for the trace-level quantification of carbonyl compounds in complex matrices such as air, water, and biological samples. researchgate.netresearchgate.netuniroma1.it

Computational Chemistry and Theoretical Investigations of Cyclohexenecarboxaldehyde, Methyl

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of methyl-cyclohexenecarboxaldehyde. The cyclohexene (B86901) ring is not planar and can adopt several conformations, such as a half-chair or a twisted boat. The position of the methyl and aldehyde substituents significantly influences the relative stability of these conformers.

Studies on similar substituted cyclohexanes reveal that the energetic difference between conformations is dictated by steric and electronic effects. sapub.org For instance, the destabilizing 1,3-diaxial interaction, a repulsive force between an axial substituent and other axial atoms, plays a crucial role. sapub.org The conformation that minimizes these unfavorable interactions is typically the most stable. In methylcyclohexane, the equatorial conformation is more stable than the axial one. sapub.org For methyl-cyclohexenecarboxaldehyde, computational methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) can be employed to calculate the precise energy of each possible conformer. rsc.org These calculations help identify the global minimum energy structure—the most stable arrangement of the atoms in space. nih.gov

A conformational analysis using molecular dynamics (MD) simulations at elevated temperatures can also be performed to explore the potential energy surface and identify various stable and metastable conformations. nih.gov By simulating the molecule's movement over time, researchers can observe interconversions between different chair and boat forms and determine their relative populations based on the Boltzmann distribution. nih.gov

Table 1: Basic Computed Properties for Cyclohexenecarboxaldehyde, methyl- Isomers This table presents data for representative isomers, computed by various chemical information platforms.

| Property | 2-methylcyclohexene-1-carbaldehyde | 4-methyl-3-cyclohexene-1-carboxaldehyde |

|---|---|---|

| Molecular Formula | C8H12O | C8H12O |

| Molecular Weight | 124.18 g/mol | 124.18 g/mol |

| IUPAC Name | 2-methylcyclohex-1-ene-1-carbaldehyde | 4-methylcyclohex-3-ene-1-carbaldehyde |

| CAS Registry Number | 102386-90-3 | 7560-64-7 |

| XLogP3 (Lipophilicity) | 1.6 | Not available |

Data sourced from PubChem CID 5324057 and NIST WebBook. nih.gov

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the pathways of chemical reactions. e3s-conferences.org For reactions involving methyl-cyclohexenecarboxaldehyde, such as oxidation, reduction, or cycloadditions, quantum chemical methods can detail the entire reaction coordinate from reactants to products. nih.govresearchgate.net This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction path, which acts as the bottleneck for the reaction. stackexchange.comjoaquinbarroso.com

The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the reaction rate. By calculating the structures and energies of all intermediates and transition states, a complete potential energy surface can be constructed. nih.gov For example, in a study of the thermolysis of methyl-substituted tetroxanes, DFT calculations showed how methyl groups influence the activation energies and geometries of transition states, thereby altering the reaction mechanism. mdpi.com Similar studies on methyl-cyclohexenecarboxaldehyde could elucidate how the methyl group affects the stereoselectivity and regioselectivity of its reactions.

Techniques like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2, QST3) are used to locate a transition state between known reactants and products. stackexchange.comjoaquinbarroso.com Once a TS is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the located TS correctly connects the desired reactants and products. stackexchange.com These computational insights can explain experimental outcomes and even predict the feasibility of new synthetic routes before they are attempted in the lab. e3s-conferences.org

Table 2: Illustrative Reaction Pathway Energy Profile This hypothetical table illustrates the kind of data generated from a computational study of a reaction mechanism.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | methyl-cyclohexenecarboxaldehyde + Oxidant | 0.0 |

| TS1 | First Transition State | +25.5 |

| Intermediate | Epoxide Intermediate | -5.2 |

| TS2 | Second Transition State (Rearrangement) | +15.8 |

| Products | Rearranged Product | -12.0 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which serves as a crucial link between theoretical models and experimental reality. nih.gov By calculating properties like Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions, chemists can validate their computed structures. rsc.orgnih.gov

For methyl-cyclohexenecarboxaldehyde, DFT calculations can predict the ¹H and ¹³C NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.govresearchgate.net The calculated chemical shifts for a proposed structure can be compared directly with experimental spectra. A good agreement confirms the molecular structure and its conformation in solution.

Similarly, the vibrational frequencies from a computed IR spectrum can be matched with an experimental FT-IR spectrum. nih.gov While raw computed frequencies are often systematically higher than experimental values, they can be corrected using scaling factors to achieve excellent agreement. nih.gov Discrepancies between predicted and experimental spectra can point to environmental effects, such as solvent interactions or hydrogen bonding, which can then be incorporated into more refined computational models. nih.gov This synergy between computation and experiment is essential for the unambiguous characterization of molecules. frontiersin.org

Table 3: Example of Predicted vs. Experimental Spectroscopic Data This table provides a hypothetical comparison to illustrate the validation process.

| Parameter | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| ¹H NMR Shift (Aldehyde H) | 9.65 ppm | 9.62 ppm |

| ¹³C NMR Shift (Carbonyl C) | 194.2 ppm | 193.8 ppm |

| IR Frequency (C=O Stretch) | 1725 cm⁻¹ (scaled) | 1721 cm⁻¹ |

Molecular Dynamics Simulations for Reactivity and Intermolecular Interactions

While quantum mechanics excels at describing the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the motion and interactions of molecules over time. nih.gov MD simulations treat atoms as classical particles moving according to a force field—a set of equations that describe the potential energy of the system. nih.govyoutube.com

For methyl-cyclohexenecarboxaldehyde, MD simulations can model its behavior in a solvent, revealing how solvent molecules arrange around it and influence its conformational preferences and reactivity. mdpi.com These simulations can provide insights into intermolecular interactions, such as van der Waals forces and hydrogen bonding, which are crucial in condensed phases. researcher.life

Furthermore, MD can be used to simulate dynamic processes that are inaccessible to static quantum chemical calculations. For instance, reactive MD simulations can model chemical reactions as they occur, providing a dynamic picture of bond breaking and formation. researchgate.net By combining quantum mechanics with molecular mechanics (QM/MM methods), a small, reactive part of a system (like the aldehyde group) can be treated with high accuracy, while the rest of the system (like the solvent) is modeled more efficiently. youtube.com This multiscale approach is powerful for studying complex chemical processes in realistic environments. youtube.com

Table 4: Applications of Different Simulation Techniques

| Simulation Method | Primary Application | Information Gained |

|---|---|---|

| Quantum Mechanics (QM) | Electronic structure, reaction pathways | Accurate energies, bond orders, transition states |

| Molecular Mechanics (MM) / MD | Conformational sampling, solvent effects | Dynamic behavior, free energies, intermolecular forces |

| QM/MM Hybrid Methods | Reactions in large systems (e.g., enzymes) | High-accuracy reaction dynamics in a complex environment |

In Silico Screening for Novel Catalytic Applications

Computational methods are increasingly used to accelerate the discovery of new catalysts through a process known as in silico (computer-based) screening. youtube.com Instead of synthesizing and testing thousands of potential catalysts in the lab, computational chemistry can rapidly evaluate their potential effectiveness. nih.gov

For reactions involving methyl-cyclohexenecarboxaldehyde, such as its synthesis via a Diels-Alder reaction or its conversion into other valuable chemicals, computational screening can identify promising catalysts. dntb.gov.ua This often involves building a virtual library of potential catalysts (e.g., different transition-metal complexes or organocatalysts) and calculating the activation energy for the key reaction step with each one. nih.gov Catalysts that are predicted to have low activation barriers are prioritized for experimental synthesis and testing.

Another screening technique is molecular docking, which predicts how a molecule binds to a catalyst's active site. nih.gov By scoring the binding affinity and geometric fit of methyl-cyclohexenecarboxaldehyde or its precursors to various catalysts, researchers can filter large virtual libraries to find the most promising candidates. nih.gov These computational design cycles significantly reduce the time and resources required for catalyst development. youtube.com

Table 5: Hypothetical In Silico Screening for a Hydrogenation Catalyst

| Catalyst Candidate | Metal Center | Ligand Type | Predicted Activation Energy (kcal/mol) |

|---|---|---|---|

| Cat-01 | Rhodium (Rh) | Phosphine | 18.5 |

| Cat-02 | Ruthenium (Ru) | N-Heterocyclic Carbene | 22.1 |

| Cat-03 | Iridium (Ir) | Pincer | 15.3 |

| Cat-04 | Palladium (Pd) | Phosphine | 25.8 |

| Cat-05 | Iron (Fe) | Pincer | 19.7 |

Applications and Synthetic Utility in Contemporary Organic Chemistry

Building Blocks for Complex Molecule Synthesis

The strategic importance of methyl-cyclohexenecarboxaldehyde lies in its utility as a foundational building block. The cyclohexene (B86901) core provides a six-membered ring scaffold that is prevalent in numerous natural products and complex organic molecules, while the aldehyde group serves as a versatile handle for carbon-chain extension and functional group interconversion.

The cyclohexene motif is a common structural element in a variety of biologically active compounds. researchgate.net While direct application of methyl-cyclohexenecarboxaldehyde in the synthesis of the antimalarial drug artemisinin (B1665778) is not prominently documented, the synthesis of artemisinin and its analogs often relies on precursors containing a cyclohexene ring, such as cyclohexenone. nih.gov The structural similarity highlights the potential of methyl-cyclohexenecarboxaldehyde derivatives as key starting materials for accessing complex molecular scaffolds.

The versatility of the substituted cyclohexenecarboxaldehyde framework is demonstrated in its use as an intermediate for more elaborate molecules. ontosight.ai For instance, related structures like 1-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde are synthesized from precursors such as myrcene (B1677589) and methacrolein, indicating the role of this class of compounds as building blocks. chemicalbook.com Cyclohexenone derivatives are integral to many bioactive natural products, including carvotacetones and gabosines, which exhibit antitumor and antibiotic properties. researchgate.net The aldehyde functionality on the methyl-cyclohexene ring provides a crucial reactive site for elaboration into these and other complex, biologically significant molecules. nih.gov

The dual reactivity of methyl-cyclohexenecarboxaldehyde is instrumental in the synthesis of complex ring systems. The carbon-carbon double bond of the cyclohexene ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction, to form polycyclic bicyclooctane frameworks. msu.edu This strategy allows for the rapid construction of molecular complexity from a relatively simple starting material.

Furthermore, the aldehyde group can be readily converted into other functional groups to facilitate cyclization. For example, oxidation of the aldehyde to a carboxylic acid yields methyl-cyclohexenecarboxylic acid. The acid chloride derivative of this compound has been used to acylate amines, leading to the formation of N-cycloacyl derivatives of benzimidazole, a key heterocyclic scaffold in medicinal chemistry. researchgate.net This demonstrates a pathway where the aldehyde acts as a masked carboxyl group for the construction of heterocyclic systems. The compound's ability to participate in multi-component reactions further expands its utility in creating structurally diverse molecules in a single step. beilstein-journals.org

In organic synthesis, a C-1 building block is a reagent that contributes a single carbon atom to a new molecular structure, a fundamental strategy for elaborating carbon skeletons. thieme.desigmaaldrich.com The aldehyde group (-CHO) of methyl-cyclohexenecarboxaldehyde functions as a classic C-1 electrophile, enabling its participation in a variety of essential carbon-carbon bond-forming reactions.

This reactivity is central to its role in:

Aldol (B89426) and Michael Additions: The aldehyde can react with enolates or other nucleophiles to form new carbon-carbon bonds, a cornerstone of molecular construction. researchgate.net

Wittig and Related Olefinations: Reaction with phosphorus ylides converts the carbonyl group into a carbon-carbon double bond, extending the carbon chain and introducing further functionality.

Grignard and Organolithium Additions: The addition of organometallic reagents to the aldehyde provides a direct route to secondary alcohols, incorporating a new carbon substituent onto the C-1 position of the original aldehyde.

In each of these transformations, the aldehyde carbon is integrated into a larger molecule, making methyl-cyclohexenecarboxaldehyde an effective tool for the stepwise and controlled assembly of complex organic structures. vanderbilt.edu

Development of Novel Catalytic Systems

The search for new ligands is a driving force in the advancement of transition metal catalysis. Ligands are crucial as they modulate the steric and electronic properties of the metal center, thereby controlling the activity, selectivity, and scope of the catalytic reaction.

While not extensively documented as a ligand itself, the structure of methyl-cyclohexenecarboxaldehyde possesses features that suggest its potential for development into a ligand for transition metal catalysis. rsc.orgresearchgate.net The key features for potential coordination include:

The oxygen atom of the carbonyl group, which has lone pairs of electrons that can donate to a metal center.

The π-system of the carbon-carbon double bond in the cyclohexene ring, which can also coordinate to a transition metal.

This bifunctional nature could allow it to act as a bidentate ligand, chelating to a metal ion. The specific geometry and electronic nature of the resulting metal complex would be influenced by the substitution pattern on the cyclohexene ring. The development of ligands from simple, readily available organic molecules is a significant area of research, and the structural motifs within methyl-cyclohexenecarboxaldehyde make it an intriguing candidate for such investigations. jns.edu.af

Intermediates in Advanced Chemical Production (Academic Relevance: Understanding Complex Synthetic Pathways)

In addition to being a starting material, methyl-cyclohexenecarboxaldehyde serves as a key intermediate in multi-step synthetic sequences, both in academic research and potentially in industrial processes. Its value lies in its position within a synthetic pathway, connecting simpler precursors to more complex or valuable target molecules. ontosight.ainih.gov

A specific example of its utility is in the selective synthesis of p-xylene (B151628), an important commodity chemical. A patented method describes the conversion of 4-methyl-3-cyclohexene-1-carbaldehyde to p-xylene through dehydroaromatization and in-situ hydrodeoxygenation. patsnap.com This process is carried out at high temperatures over a tungsten-based catalyst.

Table 1: Synthesis of p-Xylene from 4-Methyl-3-cyclohexene-1-carbaldehyde

| Parameter | Value |

|---|---|

| Starting Material | 4-Methyl-3-cyclohexene-1-carbaldehyde |

| Catalyst | Tungsten-based (e.g., 30wt% W2C/AC) |

| Temperature Range | 250-450 °C |

| Reactor Type | Fixed bed, fluidized bed, or moving-bed |

| Process | Dehydrogenation, Aromatization, In-situ Hydrodeoxygenation |

| Product | p-Xylene |

Data sourced from patent information describing the selective preparation of p-xylene. patsnap.com

This transformation is significant because it demonstrates the conversion of a biomass-derivable feedstock (the starting aldehyde can be produced from terpenes) into a high-value aromatic chemical typically sourced from petroleum. Understanding such pathways is of great academic interest for developing more sustainable chemical production routes.

Methodologies for Environmental Chemical Analysis (e.g., as a Diels-Alder product in air quality studies)

The atmospheric degradation of biogenic volatile organic compounds (BVOCs) like isoprene (B109036) is a significant source of secondary organic aerosol (SOA), which has implications for air quality and climate. copernicus.org One of the notable products from the atmospheric oxidation of isoprene is 4-Methyl-3-cyclohexene-1-carboxaldehyde. This compound is primarily formed through a Diels-Alder reaction between isoprene and acrolein. The analysis of such compounds in environmental matrices, particularly in air, requires sophisticated analytical methodologies to detect and quantify their presence, often at trace levels. These methods are crucial for understanding the chemical processes occurring in the atmosphere and for accurately modeling SOA formation. copernicus.orgcolorado.edu

The primary analytical technique for the identification and quantification of methyl-cyclohexenecarboxaldehyde and similar semi-volatile organic compounds in atmospheric samples is Gas Chromatography coupled with Mass Spectrometry (GC-MS). researchgate.netbham.ac.uk This is due to the technique's ability to separate complex mixtures of organic compounds and provide structural information for their identification.

Sample Collection and Preparation: Analysis typically begins with the collection of atmospheric particulate matter (PM) on filters. copernicus.org The organic compounds are then extracted from these filters using a suitable solvent. For compounds like methyl-cyclohexenecarboxaldehyde, a derivatization step is often necessary before GC-MS analysis. copernicus.orgmdpi.com Silylation, using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique. copernicus.org This process converts polar functional groups, such as hydroxyl or carboxyl groups that may be present on related oxidation products, into less polar and more volatile trimethylsilyl (B98337) ethers, improving their chromatographic behavior. mdpi.com

Chromatographic Separation and Detection: The extracted and derivatized sample is then injected into a GC-MS system. bham.ac.uk The gas chromatograph separates the individual compounds based on their volatility and interaction with the stationary phase of the GC column. researchgate.net Following separation, the compounds enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. researchgate.net

In some air quality studies, alternative or complementary techniques may be used. Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) allows for real-time measurement of volatile organic compounds (VOCs) in the gas phase without sample pre-treatment or chromatographic separation. bham.ac.uk While powerful for monitoring VOCs like isoprene, its ability to distinguish between isomers can be limited. Another approach involves developing spectrophotometric methods, such as one based on the Diels-Alder reaction of isoprene with a specific probe, to provide a faster, lower-cost alternative to chromatography for monitoring isoprene concentrations in the air. figshare.com

For more targeted and sensitive analysis, tandem mass spectrometry (MS/MS) can be employed. shimadzu.com This technique adds another layer of specificity, which is particularly useful for distinguishing isomers and quantifying trace-level compounds in complex environmental samples.

The table below summarizes the common analytical methodologies used in the analysis of Diels-Alder products in air quality studies.

| Analytical Technique | Sample Type | Sample Preparation | Key Advantages | Limitations | Citation |

| GC-MS | Aerosol Filters | Solvent Extraction, Derivatization (e.g., silylation) | High selectivity, structural identification, well-established for a wide range of compounds. | Time-consuming sample preparation, may require derivatization for polar compounds. | copernicus.orgbham.ac.uk |

| LC-MS/MS | Drinking Water, Surface Water | Solid Phase Extraction (SPE), Direct Injection | High sensitivity and selectivity, suitable for non-volatile or thermally labile compounds. | Matrix effects can suppress or enhance ion signals, potentially affecting accuracy. | shimadzu.com |

| PTR-MS | Ambient Air (Gas Phase) | None (Direct Measurement) | Real-time analysis, high sensitivity for VOCs. | Limited ability to distinguish between isomers, potential for fragmentation. | bham.ac.uk |

| UV-Vis Spectrophotometry | Ambient Air | Reaction with a chemical probe in solution. | Low cost, fast analysis, less dependent on complex instrumentation. | Lower selectivity and sensitivity compared to MS techniques, indirect measurement. | figshare.com |

Future Perspectives and Research Horizons for Cyclohexenecarboxaldehyde, Methyl

Innovations in Sustainable and Efficient Synthesis Methodologies

The chemical industry's shift towards green chemistry is driving significant innovation in the synthesis of platform chemicals like methyl-cyclohexenecarboxaldehyde. Future research will prioritize the development of sustainable and atom-economical synthetic routes, moving away from traditional methods that may rely on harsh conditions or hazardous reagents.

A primary focus is the use of biomass-derived feedstocks. For instance, isomers like 4-methyl-3-cyclohexene-1-carbaldehyde can be synthesized via a Diels-Alder reaction between isoprene (B109036) and acrolein, both of which can be sourced from biomass. patsnap.com This approach provides a renewable pathway to the cyclohexene (B86901) core structure. patsnap.com Research is advancing towards optimizing these cycloaddition reactions, potentially using water as a solvent and developing catalysts that function efficiently under mild conditions. rsc.org

Furthermore, the development of novel catalytic systems is crucial. This includes renewable catalysts, such as ionic liquids derived from ethanolamine (B43304) and acetic acid, which have shown high activity and stability in related condensation reactions. rsc.org The goal is to create simpler reaction procedures with high selectivity for the target product, minimizing waste and energy consumption. patsnap.comrsc.org

Exploration of Novel Reactivities and Transformation Pathways

While the Diels-Alder reaction is a well-established method for forming the cyclohexene ring, future research will delve into uncovering novel reactivities and transformations of the methyl-cyclohexenecarboxaldehyde scaffold. libretexts.orglibretexts.org As an α,β-unsaturated aldehyde, the compound possesses two key reactive sites: the carbon-carbon double bond and the aldehyde group, allowing for a diverse range of chemical modifications.

Cycloaddition Reactions: Beyond the synthesis of the core ring, cycloaddition reactions involving the cyclohexene double bond are a key area of exploration. libretexts.orgquora.com While [4+2] cycloadditions (Diels-Alder) are common, investigating [2+2] and [3+2] cycloadditions could lead to the formation of complex polycyclic structures that are otherwise difficult to access. nih.govyoutube.com These reactions can be triggered thermally or photochemically, with the conditions influencing the stereochemical outcome of the product. youtube.com

Selective Transformations: Research into the selective transformation of the aldehyde and the double bond is ongoing. For example, methods for the selective hydrogenation of the carbon-carbon double bond while preserving the aldehyde group are of significant interest, as demonstrated in the synthesis of cyclohexanecarboxaldehyde (B41370) from its unsaturated precursor. acs.org Conversely, reactions targeting the aldehyde, such as its conversion into imines, oximes, or its participation in multi-component reactions, open up pathways to new families of compounds. sigmaaldrich.comresearchgate.net The condensation of salicylaldehyde (B1680747) with 1-methyl-4-piperidone (B142233) and methylamine (B109427) to form a complex polyheterocyclic system illustrates the potential for creating novel molecular architectures from simple aldehyde precursors. researchgate.net

Aromatization and Rearrangement: The cyclohexene ring can serve as a precursor to aromatic compounds. A notable transformation is the dehydroaromatization and in-situ hydrodeoxygenation of 4-methyl-3-cyclohexene-1-carbaldehyde using a tungsten-based catalyst to produce p-xylene (B151628), a high-value commodity chemical. patsnap.com Exploring different catalytic systems and reaction conditions for such aromatization processes could provide new, sustainable routes to valuable aromatic building blocks.

Integration with Advanced Characterization Techniques and Data Science

The synergy between experimental synthesis and computational chemistry is set to accelerate the discovery and optimization of reactions involving methyl-cyclohexenecarboxaldehyde. Data science and advanced analytical methods will play a pivotal role in understanding and predicting the compound's behavior.

Computational Modeling: Quantum chemical methods like Density Functional Theory (DFT) and Hartree-Fock are increasingly used to study reaction mechanisms, predict reactivity, and analyze molecular properties. researchgate.netresearchgate.net For methyl-cyclohexenecarboxaldehyde, computational studies can elucidate the transition states of complex reactions like cycloadditions, helping to explain observed stereoselectivity. nih.gov Furthermore, modeling can predict various properties, such as electronic spectra, and identify the most likely sites for electrophilic or nucleophilic attack, thereby guiding synthetic strategies. researchgate.netresearchgate.net The calculation of descriptors like chemical potential, hardness, and electrophilicity index provides quantitative measures of reactivity. researchgate.net

Data-Driven Discovery: Large chemical databases like PubChem provide a wealth of computed properties and identifiers for countless molecules, including isomers of methyl-cyclohexenecarboxaldehyde. nih.govnih.gov This data can be leveraged using machine learning and data science techniques to predict the properties of new derivatives, identify potential applications, and even suggest optimal synthetic pathways. By analyzing structure-property relationships across large datasets, researchers can more efficiently design molecules with desired characteristics.

Advanced Characterization: The structural elucidation of novel products derived from methyl-cyclohexenecarboxaldehyde relies on sophisticated characterization techniques. While standard methods like NMR and IR spectroscopy are fundamental researchgate.netyoutube.com, complex structures often require X-ray crystallography for unambiguous confirmation. researchgate.net The integration of these experimental characterization techniques with computational predictions provides a powerful approach for confirming reaction outcomes and understanding intricate molecular architectures.

Interdisciplinary Applications Beyond Traditional Organic Synthesis

The unique structural features of methyl-cyclohexenecarboxaldehyde and its derivatives make them attractive candidates for a range of applications that extend beyond their role as intermediates in traditional organic synthesis.

Materials Science: The cyclohexene motif is a building block for various polymers and materials. The related compound, methyl cyclohex-1-ene-1-carboxylate, is noted for its potential in materials science. ontosight.ai Derivatives of methyl-cyclohexenecarboxaldehyde could be used as monomers for polymerization or as cross-linking agents to create novel polymers with specific thermal or mechanical properties. The aldehyde functionality allows for straightforward modification to introduce other functional groups suitable for material applications.

Medicinal Chemistry and Agrochemicals: Cyclohexene derivatives are prevalent in many natural products and pharmacologically active compounds. For instance, the natural product Panduratin A, which exhibits anti-HIV, antibacterial, and antifungal activities, features a cyclohexenyl core synthesized via a Diels-Alder reaction. nih.gov This highlights the potential of using methyl-cyclohexenecarboxaldehyde isomers as starting points for the synthesis of new therapeutic agents and agrochemicals. ontosight.ai Their ability to participate in multi-component reactions allows for the rapid generation of molecular diversity, a key strategy in drug discovery.